molecular formula C22H19N3O B302586 N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide

N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide

Cat. No. B302586
M. Wt: 341.4 g/mol
InChI Key: LJCNXAFVWVGAJW-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide, also known as DIMN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide can inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. Moreover, N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide can inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacterial strains. Moreover, N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide is its potential as a multi-targeted agent, which can act on multiple pathways. Moreover, N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide has shown low cytotoxicity in normal cells, making it a promising candidate for further research. However, one of the limitations of N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide is its low solubility in water, which can affect its bioavailability.

Future Directions

There are various future directions for the research on N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide. One of the potential applications of N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide is its use as a drug delivery system, as it can be modified to target specific cells or tissues. Moreover, further research is needed to determine the optimal dosage and administration route of N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent. Additionally, the potential side effects of N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide need to be investigated further to ensure its safety for clinical use.

Synthesis Methods

N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide can be synthesized through a one-pot reaction of 1,2-dimethylindole-3-carbaldehyde, 2-hydrazinyl-1-naphthalene-carboxylic acid, and acetic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography.

Scientific Research Applications

N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide has shown promising results in various scientific research applications. It has been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Moreover, N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide has been investigated for its potential as an anti-microbial agent, as it has shown activity against various bacterial strains.

properties

Product Name

N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(Z)-(1,2-dimethylindol-3-yl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H19N3O/c1-15-20(19-9-5-6-10-21(19)25(15)2)14-23-24-22(26)18-12-11-16-7-3-4-8-17(16)13-18/h3-14H,1-2H3,(H,24,26)/b23-14-

InChI Key

LJCNXAFVWVGAJW-UCQKPKSFSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N\NC(=O)C3=CC4=CC=CC=C4C=C3

SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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